Tensidol A

Description

Structure

3D Structure

Properties

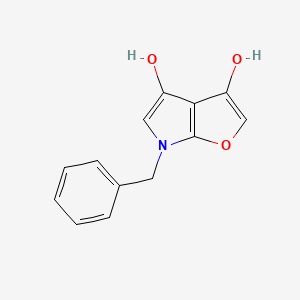

Molecular Formula |

C13H11NO3 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

6-benzylfuro[2,3-b]pyrrole-3,4-diol |

InChI |

InChI=1S/C13H11NO3/c15-10-7-14(6-9-4-2-1-3-5-9)13-12(10)11(16)8-17-13/h1-5,7-8,15-16H,6H2 |

InChI Key |

GGSHHBZFOCFAIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2OC=C3O)O |

Synonyms |

tensidol A |

Origin of Product |

United States |

The Producing Organism and Its Characteristics

Tensidol A has been isolated from at least two species of filamentous fungi belonging to the genus Aspergillus:

Aspergillus niger : This is a common and ubiquitous fungus, often found in soil and on decaying organic matter. It is known for its industrial applications, such as the production of citric acid, as well as its ability to produce a wide range of secondary metabolites. researchgate.netresearchgate.net this compound was first discovered in the culture broth of Aspergillus niger strain FKI-2342. researchgate.net

Aspergillus tubingensis : A closely related species to Aspergillus niger, A. tubingensis has also been identified as a producer of this compound. This species has been isolated as an endophyte from apple trees, suggesting a potential ecological role for its secondary metabolites in plant-microbe interactions.

Structural Elucidation and Chemical Characterization of Tensidol a

Advanced Spectroscopic and Spectrometric Techniques for Structural Assignment

The structural assignment of Tensidol A heavily relied on a combination of sophisticated analytical methods, providing detailed insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy played a crucial role in deciphering the intricate structure of this compound. The ¹³C NMR spectrum, recorded in CDCl₃, revealed 13 distinct signals. These signals were further classified through Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifying one methylene (B1212753) carbon, seven sp² methine carbons, and three quaternary carbons researchgate.netresearchgate.net.

A summary of representative NMR data for this compound is presented in Table 1.

Table 1: Selected NMR Spectroscopic Data for this compound (in CDCl₃)

| Type of Carbon/Proton | Number of Signals | Chemical Shift Range (δ, ppm) |

| ¹³C NMR (Total) | 13 | - |

| Methylene Carbon | 1 | - |

| sp² Methine Carbons | 7 | - |

| Quaternary Carbons | 3 | - |

| ¹H NMR (Total) | - | - |

| Methylene Proton | 1 | - |

| Methine Protons | 2 | - |

| Aromatic Protons | 5 | - |

Note: Specific chemical shift values for each carbon and proton are detailed in original research findings researchgate.netresearchgate.netsciencejournals.ru.

Mass spectrometry was indispensable for accurately determining the molecular formula of this compound. High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) measurements confirmed the molecular formula as C₁₃H₁₁NO₃ researchgate.netresearchgate.net. Electrospray Ionization Mass Spectrometry (ESIMS) has also been utilized in the identification and profiling of tensidols in various extracts researchgate.netresearchgate.netbiorxiv.org.

Revision and Confirmation of the Core Chemical Scaffold of this compound

Initially, this compound was described as possessing an "unusual furopyrrol skeleton," specifically 6-benzyl-6H-furo[2,3-b]pyrrole researchgate.netnih.gov. However, subsequent in-depth analyses led to a significant revision of this proposed structure. Researchers were prompted to re-examine the spectroscopic data, noting several unusual chemical shift assignments, particularly for C-2 (162.0 ppm), which could not be reconciled with the initial furopyrrol framework researchgate.net.

The core chemical scaffold of this compound, along with Tensidol B, underwent a comprehensive revision through a combination of advanced NMR spectroscopy, ab initio carbon chemical shift calculations, and total synthesis researchgate.netresearch-solution.com. This rigorous re-evaluation established that the originally assigned furopyrrol structures were incorrect. The revised structures for Tensidols A and B were subsequently reassigned as 2-benzyl-4H-pyran-4-ones acs.org. This revision highlights the critical importance of multi-faceted analytical approaches and computational methods in confirming complex natural product structures.

Stereochemical Aspects of this compound

While the initial reports on this compound mentioned the use of optical rotations for identification researchgate.net, detailed information regarding its specific stereochemical aspects, such as the presence and absolute configuration of any chiral centers, is not extensively documented in the provided search results. The structural revision to a 2-benzyl-4H-pyran-4-one scaffold implies a planar or achiral core, but further specific stereochemical details, if any, would require more in-depth investigation into the molecule's three-dimensional arrangement.

Elucidation of Enzymatic Reaction Sequences in this compound Biosynthesis

The molecular architecture of this compound strongly suggests its assembly via a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) system. nih.govnih.gov Such systems are multi-modular enzymatic assembly lines that sequentially condense simple precursors—acyl-CoA units and amino acids—to build complex molecular scaffolds. rsc.orgnih.gov The biosynthesis is a coordinated process involving distinct catalytic domains, each responsible for a specific step in the elongation and modification of the nascent molecule.

The polyketide portion of the this compound scaffold is assembled by a Type I iterative PKS (iPKS). nih.govresearchgate.net Fungal iPKSs are large, multi-domain enzymes that repeatedly use their set of catalytic domains to build a polyketide chain from simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA. nih.gov The PKS module involved in this compound biosynthesis is responsible for generating a specific polyketide intermediate, which is then passed to the NRPS module for further processing. The core domains of this PKS module catalyze the fundamental steps of chain elongation.

Table 1: Core Catalytic Domains of the PKS Module for this compound Biosynthesis

| Domain | Name | Function |

|---|---|---|

| KS | Ketosynthase | Catalyzes the Claisen condensation reaction, extending the polyketide chain by adding a new acyl unit. |

| AT | Acyltransferase | Selects the correct acyl-CoA extender unit (e.g., malonyl-CoA) and loads it onto the ACP domain. |

Additional modifying domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may also be present to control the reduction state of the β-keto groups at specific steps, thereby dictating the final structure of the polyketide intermediate.

Following the synthesis of the polyketide chain, the intermediate is transferred to a Non-Ribosomal Peptide Synthetase (NRPS) module. nih.govrepec.org This enzymatic machinery is responsible for incorporating an amino acid-derived unit to form the characteristic pyrrole (B145914) ring of this compound. The NRPS module activates a specific amino acid (such as proline or a derivative) and catalyzes the formation of a peptide bond with the PKS-derived chain. nih.gov This hybrid PKS-NRPS interaction is crucial for creating the furopyrrol core. The final release of the completed molecule from the enzyme complex is typically catalyzed by a Thioesterase (TE) domain, which may also facilitate the final cyclization step. pnas.org

Table 2: Core Catalytic Domains of the NRPS Module for this compound Biosynthesis

| Domain | Name | Function |

|---|---|---|

| C | Condensation | Catalyzes the formation of the amide bond between the PKS-derived chain (donor) and the NRPS-activated amino acid (acceptor). |

| A | Adenylation | Selects and activates the specific amino acid substrate by converting it to an aminoacyl-AMP intermediate. |

| PCP | Peptidyl Carrier Protein | Covalently binds the activated amino acid via its phosphopantetheine arm, presenting it for condensation. |

Identification and Characterization of Biosynthetic Gene Clusters (BGCs) for this compound

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are typically organized into a contiguous block on the chromosome known as a Biosynthetic Gene Cluster (BGC). nih.govyoutube.com This clustering facilitates the co-regulation of all necessary genes for the pathway. Recent research employing a genome-wide survey of Aspergillus niger has successfully linked a specific, previously uncharacterized BGC to the production of tensidols. oup.comnih.govbiorxiv.org

This BGC for this compound is predicted to contain the core hybrid PKS-NRPS gene, which encodes the main enzymatic assembly line. In addition to the core synthase, the cluster houses a suite of genes encoding "tailoring" enzymes. These enzymes perform post-assembly modifications, such as oxidations, reductions, and methylations, which are essential for converting the initial product released from the PKS-NRPS into the final, biologically active structure of this compound. u-tokyo.ac.jp

Table 3: Predicted Gene Functions within the this compound Biosynthetic Gene Cluster

| Gene Type | Predicted Function | Role in Pathway |

|---|---|---|

| PKS-NRPS Hybrid | Core Synthase | Assembles the furopyrrol backbone from acyl-CoA and amino acid precursors. |

| Cytochrome P450 Monooxygenase | Oxidizing Enzyme | Catalyzes hydroxylation and other oxidative reactions to form the furan (B31954) ring and other features. |

| Reductase/Dehydrogenase | Modifying Enzyme | Involved in tailoring steps that alter the oxidation state of intermediates. |

| Methyltransferase | Modifying Enzyme | Adds methyl groups to the scaffold, a common final decoration step. |

| Transcription Factor | Regulatory Protein | Controls the expression of all other genes within the BGC. oup.comnih.gov |

Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic level. Many fungal BGCs, including the one for tensidol, are transcriptionally silent or "cryptic" under standard laboratory conditions. oup.combiorxiv.org Their expression is controlled by a complex regulatory network that responds to specific developmental or environmental signals.

Regulation occurs at multiple levels. At the local level, a pathway-specific transcription factor, often encoded within the BGC itself, is directly responsible for activating the expression of the biosynthetic genes. oup.com Seminal work on A. niger demonstrated that the overexpression of a single BGC-associated transcription factor was sufficient to activate the silent tensidol gene cluster and initiate production of the compound. oup.comnih.gov This highlights the pivotal role of these specific regulators.

At a broader level, global regulators in Aspergillus, such as LaeA and the Velvet complex (VeA/VelB), coordinate secondary metabolism with fungal development and response to environmental cues like light and nutrient availability. nih.govproquest.commdpi.com Furthermore, post-transcriptional regulation through epigenetic mechanisms, such as histone modifications, can control the accessibility of the BGC to the transcriptional machinery. nih.gov The tensidol BGC is likely located in a heterochromatic region of the genome, keeping it silenced until specific signals trigger chromatin remodeling to an open, euchromatic state, allowing for gene expression. nih.gov

Metabolic Engineering Strategies for Enhanced this compound Production

The low or silent expression of the this compound BGC in wild-type fungal strains necessitates the use of metabolic engineering to achieve viable production levels. Several strategies can be employed to enhance the yield of this compound. nisr.or.jp

One of the most direct and proven methods is the targeted overexpression of the pathway-specific positive transcription factor. nih.gov As demonstrated experimentally for the tensidol cluster, engineering a fungal strain to constitutively express this key activator can turn on the entire biosynthetic pathway, leading to significant product accumulation. oup.comnih.gov

Another strategy involves increasing the supply of essential precursors. By engineering the primary metabolic pathways of the host fungus, the intracellular pools of malonyl-CoA and the specific amino acid required by the NRPS module can be increased, thereby pushing metabolic flux towards this compound synthesis.

Furthermore, optimizing fermentation conditions is crucial. Factors such as the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration can profoundly influence the expression of secondary metabolite gene clusters. nih.govmdpi.com Finally, the entire identified BGC can be transferred to a heterologous host—a different fungal or yeast species known for high-level production of natural products—to bypass the native regulatory constraints of Aspergillus niger. nih.gov

Table 4: Metabolic Engineering Approaches for Enhanced this compound Production

| Strategy | Description | Rationale |

|---|---|---|

| Regulatory Engineering | Overexpression of the pathway-specific transcription factor identified within the BGC. | Directly activates the transcription of the entire silent biosynthetic pathway. oup.comnih.gov |

| Precursor Engineering | Upregulating pathways that produce malonyl-CoA and the required amino acid precursor. | Increases the availability of the fundamental building blocks for the PKS-NRPS assembly line. |

| Process Optimization | Systematically modifying fermentation parameters like media components, pH, and temperature. | Identifies environmental conditions that naturally induce or enhance the expression of the BGC. |

| Heterologous Expression | Cloning the entire this compound BGC and expressing it in a robust, high-producing host strain (e.g., Aspergillus oryzae). | Places the biosynthetic pathway under a different, potentially more permissive, regulatory system. nisr.or.jpnih.gov |

Chemical Structure and Physicochemical Properties

Initially, Tensidol A was identified as a furopyrrol derivative. However, subsequent research, including spectroscopic analysis and total synthesis, led to a structural revision. It is now understood that this compound is identical to a previously known compound, Carbonarone A, which possesses a 2-benzyl-4H-pyran-4-one structure. researchgate.net

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| Appearance | Yellow powder |

| Solubility | Soluble in methanol (B129727), chloroform |

Spectroscopic Data for this compound (Revised Structure):

| Type | Data |

| ¹H NMR (CDCl₃) | δ 7.35-7.25 (m, 5H), 6.18 (s, 1H), 5.48 (s, 1H), 3.75 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ 177.1, 164.3, 162.0, 134.4, 129.2 (2C), 128.9 (2C), 127.7, 99.2, 90.1, 42.1 |

Chemical Synthesis and Analog Development of Tensidol a

Total Synthesis Approaches for the Furopyrrole Core Structure

The core of Tensidol A is a 6-benzyl-6H-furo[2,3-b]pyrrole system. The synthesis of this heterocyclic scaffold is a key challenge in the total synthesis of this compound and its analogs. One notable approach to constructing this core involves a multi-step sequence starting from readily available precursors.

A reported synthesis of a 6-benzyl substituted 6H-furo[2,3-b]pyrrole derivative, which mirrors the core of this compound, provides a foundational strategy. This method begins with the thermolysis of a methyl 2-azido-3-(3-furyl)propenoate. This step leads to the formation of the initial furo[2,3-b]pyrrole ring system. The subsequent introduction of the benzyl (B1604629) group at the N-6 position is achieved through phase-transfer catalysis conditions, a robust method for N-alkylation in heterocyclic chemistry.

The key steps in this synthetic approach can be summarized as follows:

Formation of the Furo[2,3-b]pyrrole Ring: This is typically achieved through a cyclization reaction. For instance, a thermolytic reaction of an appropriate azido-furylpropenoate can yield the fused bicyclic system.

N-Benzylation: The introduction of the benzyl group onto the pyrrole (B145914) nitrogen is a crucial step to complete the core structure of this compound. Phase-transfer catalysis offers an efficient way to carry out this alkylation.

This synthetic route provides a viable pathway to the fundamental skeleton of this compound, opening the door for further functionalization to achieve the final natural product or its designed analogs.

Table 1: Key Reactions in the Synthesis of the Furopyrrole Core

| Step | Reaction Type | Key Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclization | Thermolysis of methyl 2-azido-3-(3-furyl)propenoate | Construction of the bicyclic furo[2,3-b]pyrrole scaffold |

| 2 | N-Alkylation | Benzyl halide, Phase-Transfer Catalyst (e.g., a quaternary ammonium (B1175870) salt) | Introduction of the characteristic benzyl group at the N-6 position |

Synthetic Methodologies for this compound Derivatives and Analogues

The development of this compound derivatives and analogues is crucial for exploring the structure-activity relationships (SAR) and potentially enhancing its biological properties. While specific synthetic derivatives of this compound are not extensively documented in publicly available literature, general methodologies for the modification of related pyrrole-containing natural products can be applied. These strategies can be broadly categorized into modifications of the furopyrrole core and alterations of the substituent groups.

Modification of the Furopyrrole Core:

Substitution Reactions: The aromatic character of the pyrrole and furan (B31954) rings allows for electrophilic substitution reactions. Formylation, for instance, can introduce an aldehyde group, which can then serve as a handle for further transformations. The Vilsmeier-Haack reaction is a common method for achieving such formylations on electron-rich heterocyclic systems.

Metal-Mediated Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce new carbon-carbon bonds at various positions of the furopyrrole core, provided that appropriate halogenated or organometallic derivatives of the core can be synthesized.

Modification of Substituent Groups:

Derivatization of Hydroxyl Groups: The two hydroxyl groups in this compound are prime targets for modification. They can be acylated to form esters, alkylated to form ethers, or used in other functional group transformations. These modifications can alter the polarity and hydrogen-bonding capabilities of the molecule, which may influence its biological activity.

Analogues of the Benzyl Group: The benzyl group at the N-6 position can be replaced with other substituted aryl or alkyl groups. This can be achieved by using different alkylating agents in the N-alkylation step of the core synthesis. Exploring a variety of substituents in this position can provide insights into the steric and electronic requirements for biological activity.

The synthesis of such derivatives would enable a systematic investigation of how different structural features of the this compound molecule contribute to its function as a potentiator of antifungal activity.

Table 2: Potential Strategies for this compound Analog Synthesis

| Modification Site | Synthetic Strategy | Potential New Functionality |

|---|---|---|

| Furopyrrole Ring | Vilsmeier-Haack Reaction | Introduction of formyl groups for further derivatization |

| Furopyrrole Ring | Suzuki or Stille Coupling | Attachment of new aryl or alkyl substituents |

| Hydroxyl Groups | Acylation or Alkylation | Formation of esters or ethers to modify polarity |

| N-6 Position | Use of different alkylating agents | Introduction of various substituted benzyl or other alkyl groups |

Chemoenzymatic Synthesis Strategies for Modified this compound Structures

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a powerful approach for the synthesis and modification of complex natural products like this compound. While specific chemoenzymatic strategies for this compound have not been explicitly reported, general principles of biocatalysis can be applied to envision potential routes for its modification.

Enzymes such as lipases, proteases, and oxidoreductases could be employed for the selective modification of the this compound structure.

Lipase-Catalyzed Reactions: Lipases are well-known for their ability to catalyze acylation and deacylation reactions with high regioselectivity and stereoselectivity. In the context of this compound, a lipase (B570770) could be used to selectively acylate one of the two hydroxyl groups, providing a route to mono-functionalized derivatives that might be difficult to obtain through traditional chemical methods. Conversely, if a di-acylated derivative of this compound were synthesized chemically, a lipase could be used for selective deacylation.

Transaminase-Catalyzed Reactions: While not directly applicable to the known structure of this compound, if derivatives containing ketone functionalities were synthesized, transaminases could be used for the stereoselective introduction of amino groups, leading to novel chiral amine-containing analogues.

Oxidoreductase-Catalyzed Reactions: Oxidoreductases could potentially be used to introduce new hydroxyl groups on the benzyl ring or other parts of the molecule, leading to hydroxylated derivatives with altered biological properties.

The use of biocatalysis in the synthesis of this compound analogues could lead to the creation of novel structures with improved activity and selectivity, while also adhering to the principles of green chemistry by utilizing mild and environmentally friendly reaction conditions. The exploration of such chemoenzymatic routes represents a promising future direction in the study of this interesting natural product.

Biological Activities and Mechanistic Studies of Tensidol a Non Clinical

Antifungal Potentiation Activity of Tensidol A

This compound has demonstrated significant capabilities in enhancing the efficacy of existing antifungal agents, notably against common fungal pathogens.

Synergistic Effects with Established Antifungal Agents (e.g., Miconazole)

This compound, along with Tensidol B, has been shown to potentiate the activity of miconazole (B906) against Candida albicans. researchgate.netnih.govmedchem-ippas.eukindai.ac.jpresearchgate.netresearchgate.netkindai.ac.jp This potentiation effect is observed in a dose-dependent manner. researchgate.netresearchgate.net Miconazole, an azole antifungal, functions by inhibiting ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes, thereby leading to membrane damage. wikipedia.orgmims.comstatpearls.com It is noteworthy that this compound itself did not exhibit an inhibition zone against C. albicans when tested alone, indicating that its role is to enhance the activity of miconazole rather than to exert direct antifungal effects. researchgate.net

Investigation of Potentiation Mechanisms Against Fungal Pathogens (e.g., Candida albicans)

While this compound significantly potentiates miconazole's activity against Candida albicans, the precise mechanistic details of this potentiation are not extensively detailed in the current research. The observation that this compound lacks inherent antifungal activity suggests that its mechanism likely involves augmenting miconazole's ability to disrupt fungal cellular processes, possibly by increasing cell membrane permeability or interfering with fungal resistance mechanisms. researchgate.net

Antimicrobial Activity Profile of this compound

Beyond its antifungal potentiation, this compound also exhibits direct antimicrobial activities against specific bacterial and plant pathogenic strains.

Antibacterial Efficacy Against Specific Bacterial Strains (Brevibacterium halotolerans, Bacillus methylotrophicus)

This compound has demonstrated inhibitory effects on the growth of certain bacterial strains. Specifically, it inhibits the growth of Brevibacterium halotolerans and Bacillus methylotrophicus. researchgate.net These bacterial species are recognized as pathogens affecting apple trees. researchgate.net Minimum Inhibitory Concentrations (MICs) for this compound against these strains have been determined, as shown in the table below. researchgate.net

| Bacterial Strain | This compound MIC (µg/mL) researchgate.net |

| Brevibacterium halotolerans | 32 |

| Bacillus methylotrophicus | 64 |

Activity Against Plant Pathogens (e.g., Pyricularia oryzae)

This compound also shows moderate antimicrobial activity against the plant pathogen Pyricularia oryzae. researchgate.netnih.govkindai.ac.jpkindai.ac.jp Pyricularia oryzae is widely known as the causative agent of rice blast disease, a significant threat to global rice production. unimi.itnih.gov

Advanced Analytical Methodologies for Tensidol a Research

Chromatographic Techniques for Separation and Purification of Tensidol A

Chromatographic techniques are indispensable for the isolation and purification of this compound from complex biological matrices, such as fungal culture broths. The initial isolation of this compound, alongside Tensidol B, from Aspergillus niger FKI-2342 involved a multi-step chromatographic approach. researchgate.netresearchgate.net

Key Chromatographic Methods:

Solvent Extraction: This is typically the first step to separate the target compounds from the bulk culture medium. researchgate.netresearchgate.net

Silica (B1680970) Gel Column Chromatography: Following extraction, silica gel column chromatography is employed for initial bulk separation and fractionation of the crude extract. researchgate.netresearchgate.netresearchgate.netnih.gov This technique leverages differences in polarity between this compound and other co-extracted compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly semi-preparative and preparative HPLC, is crucial for the final purification of this compound to achieve high purity. researchgate.netresearchgate.netresearchgate.netnih.govnih.gov Reversed-phase ODS (Octadecylsilyl) columns are commonly utilized, with mobile phases often consisting of methanol (B129727) and water gradients. researchgate.netresearchgate.netnih.govcreamjournal.org Detection is typically performed using UV detectors at specific wavelengths, such as 214 nm, 235 nm, 254 nm, 280 nm, and 340 nm, depending on the compound's chromophores. researchgate.netcreamjournal.org

An example of a purification scheme for tensidols A and B by semi-preparative HPLC has been documented, illustrating the effectiveness of this technique in yielding purified compounds. researchgate.net

High-Resolution Spectroscopic Techniques for Characterization of this compound and its Metabolites

High-resolution spectroscopic techniques are fundamental for the definitive structural elucidation and characterization of this compound and any related metabolites. These methods provide detailed information about the molecular formula, functional groups, and connectivity of atoms within the molecule.

Primary Spectroscopic Techniques:

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) / High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRFAB-MS was instrumental in determining the molecular formula of this compound as C₁₃H₁₁NO₃. researchgate.net HRESIMS has also been used for accurate mass measurements. nih.gov These techniques provide precise mass-to-charge ratio (m/z) values, allowing for the determination of elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is critical for elucidating the complete chemical structure of this compound. researchgate.net

¹H NMR Spectroscopy: Provides information on the number, type, and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum in CDCl₃ revealed one methylene (B1212753) signal, two methine signals, and five aromatic signals. researchgate.net

¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound in CDCl₃ showed 13 resolved signals, classified into one methylene carbon, seven sp² methine carbons, and three quaternary carbons, based on Distortionless Enhancement by Polarization Transfer (DEPT) spectra analysis. researchgate.net

Two-Dimensional NMR Techniques: These advanced techniques are essential for establishing the connectivity between atoms and confirming partial structures.

Heteronuclear Multiple Quantum Coherence (HMQC): Establishes direct correlations between protons and the carbons to which they are attached. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations (2J and 3J) between protons and carbons across two or three bonds, which are crucial for piecing together the molecular fragments. researchgate.net

Correlation Spectroscopy (COSY): Identifies proton-proton couplings, indicating adjacent protons within the molecule. researchgate.net

The combination of these spectroscopic data allowed for the comprehensive elucidation of the structure of this compound, identified as a 6-benzyl-6H-furo[2,3-b]pyrrole derivative. researchgate.netjst.go.jpresearchgate.net

Quantitative Methodologies for this compound in Biological and Environmental Matrices

Accurate quantification of this compound in various matrices is vital for understanding its production, distribution, and potential roles. Liquid Chromatography-Mass Spectrometry (LC-MS) based methods are predominantly used for this purpose due to their sensitivity and selectivity.

Quantitative Analytical Techniques:

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): HPLC-DAD is used for the analysis and quantification of extrolites, including this compound, from fungal cultures. nih.gov DAD allows for the acquisition of full UV spectra, aiding in compound identification and purity assessment alongside quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) / Electrospray Mass Spectrometric Detection (ES-MS): LC-MS offers enhanced sensitivity and specificity compared to UV detection alone. nih.gov It is widely employed for screening and quantifying secondary metabolites from Aspergillus species. biorxiv.orgcore.ac.ukcore.ac.ukpensoft.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is used for the targeted analysis and quantification of specific compounds, including mycotoxins and other secondary metabolites like Tensidol B (a related compound to this compound), in complex samples such as food crops. core.ac.ukpensoft.net While some compounds may be semi-quantified due to the lack of quantitative standards, LC-MS/MS provides robust data for metabolite profiling. pensoft.net The ability to monitor specific transitions in MS/MS enhances the accuracy of quantification by minimizing interference from the sample matrix.

The application of LC-MS analysis allows for the monitoring of compound production, such as tensidols, within fungal extracts. biorxiv.org

Computational Chemistry and In Silico Approaches for this compound Research

Computational chemistry and in silico approaches play an increasingly important role in supporting experimental research on compounds like this compound, particularly in structural confirmation and predicting chemical properties.

Applications in this compound Research:

Structure Revision and Confirmation: Computational methods, specifically ab initio carbon chemical shift calculations, have been utilized in the context of structure revision efforts for the tensidol family of metabolites. nih.gov This involves calculating theoretical NMR chemical shifts for proposed structures and comparing them to experimental data, providing strong evidence for structural assignments.

Prediction of Chemical Properties: Computational chemistry can predict various properties of molecules, including their structure, reactivity, and other physicochemical characteristics. youtube.comwikipedia.org While specific detailed findings for this compound's predicted properties are not extensively documented in the provided search results, the general principles apply.

Molecular Modeling and Dynamics: These approaches can be used to model the dynamic processes of molecules, understand reaction pathways, and analyze interactions. reddit.com For a compound like this compound, this could involve studying its conformational flexibility or interactions with other molecules, although specific studies on this compound in this context were not found.

Chemometrics: This field applies statistical and mathematical methods to chemical data. While not directly focused on this compound, chemometrics is used to interpret multivariate data from analytical techniques like NMR, MS, TLC, and HPLC, which are all relevant to this compound research. dtu.dk This can aid in classifying and identifying latent features within complex analytical datasets.

The use of computational techniques complements experimental data, offering deeper insights into the molecular behavior and characteristics of this compound.

Ecological and Evolutionary Context of Tensidol a

Role of Tensidol A in Microbial Chemical Ecology and Interspecies Interactions

This compound, along with its congener Tensidol B, has been identified as a natural product with notable biological activities that influence microbial chemical ecology and interspecies interactions. These compounds are produced by filamentous fungi, primarily species within the Aspergillus genus. For instance, Tensidols A and B were initially isolated from the culture broth of Aspergillus niger FKI-2342. researchgate.netnih.gov

A key ecological role of this compound is its ability to potentiate the activity of antifungal agents. Specifically, Tensidols A and B have been shown to enhance the efficacy of miconazole (B906) against the human pathogen Candida albicans. researchgate.netnih.govresearchgate.net This potentiation suggests a synergistic interaction that could be ecologically advantageous for the producing fungus, potentially by increasing its competitive edge against other microorganisms in shared environments.

Beyond its synergistic effects, this compound also exhibits direct antimicrobial properties. Research indicates that this compound possesses moderate antimicrobial activity against specific plant pathogens, such as Pyricularia oryzae. researchgate.netnih.gov Furthermore, Tensidols A and B, isolated from the endophytic fungus Aspergillus tubingensis (strain AN103), have been found to inhibit the growth of bacterial pathogens, including Brevibacterium halotolerans and Bacillus methylotrophicus. researchgate.net These findings underscore this compound's role as an infochemical, mediating complex interactions within microbial communities and potentially contributing to the producing organism's defense or competitive strategies. plymsea.ac.uk

Table 1: Biological Activities of this compound

| Activity Type | Target Organism(s) | Effect | Source |

| Potentiation of Antifungal Activity | Candida albicans (with miconazole) | Enhances miconazole activity | researchgate.netnih.govresearchgate.net |

| Antimicrobial Activity | Pyricularia oryzae | Moderate inhibition | researchgate.netnih.gov |

| Antimicrobial Activity | Brevibacterium halotolerans | Inhibits growth (MIC: 32 µg/mL) | researchgate.net |

| Antimicrobial Activity | Bacillus methylotrophicus | Inhibits growth (MIC: 64 µg/mL) | researchgate.net |

Biosynthetic Diversity and Distribution of this compound in Fungal Lineages

This compound is a furopyrrol, a type of natural product whose biosynthesis involves a complex series of enzymatic reactions. researchgate.netnih.govontosight.ai The exact details of the biosynthetic pathway can vary depending on the producing organism, but it generally involves the conversion of simple precursors into a core structure, followed by tailoring steps. ontosight.ai Key enzymes potentially involved in the biosynthesis of natural products like this compound include polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), which are responsible for forming the core polyketide structure and incorporating amino acid residues, respectively. ontosight.ai

This compound has been primarily isolated from the fungal genus Aspergillus. Initially, it was discovered in Aspergillus niger FKI-2342. researchgate.netnih.gov Subsequent research has expanded its known distribution, with this compound and Tensidol B also identified in Aspergillus tubingensis (strain AN103), an endophytic fungus residing in apple tree branches. researchgate.net Furthermore, this compound and B have been detected in extracts produced by Aspergillus brasiliensis. biorxiv.org

The genes responsible for the biosynthesis of secondary metabolites, such as tensidols, are typically organized into discrete biosynthetic gene clusters (BGCs) within fungal genomes. biorxiv.orgasm.org Genomic analysis has revealed that the BGCs associated with tensidol production exhibit a high level of synteny (conservation of gene order) across different black Aspergilli species, including A. niger, A. brasiliensis, and A. tubingensis. biorxiv.org This conservation suggests a shared evolutionary history for the tensidol biosynthetic machinery within these fungal lineages. While the biosynthetic origin of Tensidol B was initially unknown, recent studies have linked a specific BGC to tensidol production in A. niger through the overexpression of associated transcription factors. biorxiv.org

Table 2: Fungal Producers of this compound

| Fungal Species | Strain (if specified) | Source/Context |

| Aspergillus niger | FKI-2342 | Culture broth |

| Aspergillus tubingensis | AN103 | Endophyte from apple tree branches |

| Aspergillus brasiliensis | Not specified | Metabolite extracts |

Evolutionary Significance of this compound Biosynthetic Pathways

The production of secondary metabolites like this compound is a hallmark of filamentous fungi and is an expanding area of research in Aspergillus species. nih.gov Fungal genomes contain numerous cryptic biosynthetic gene clusters (BGCs) that encode for a vast array of secondary metabolites with diverse bioactivities. biorxiv.orgasm.orgfrontiersin.org From an evolutionary perspective, the maintenance of these BGCs is believed to confer an advantage to the producing organism, even if the effect of their action is subtle or not immediately obvious. researchgate.net

The clustering of biosynthetic genes into BGCs is a common feature in secondary metabolite-producing fungi. This arrangement is thought to facilitate horizontal gene transfer (HGT) of these pathways between species and enable epigenetic regulation through chromatin remodeling. asm.orgresearchgate.netnih.gov The rapid evolution of these gene clusters and their potential for horizontal transfer highlight a dynamic aspect of fungal evolution, allowing for the acquisition of new metabolic capabilities that can influence interspecies competition and adaptation to various ecological niches. researchgate.net

The ability of fungi to produce a wide variety of secondary metabolites, including tensidols, can be seen as an evolutionary strategy to survive in challenging environments. These compounds can act as competitive agents against other microorganisms, as observed with this compound's antimicrobial and miconazole-potentiating activities. researchgate.netnih.govresearchgate.netresearchgate.net The complex regulatory networks governing fungal secondary metabolism, where BGCs can be activated under specific conditions, further underscore the evolutionary fine-tuning of these pathways to respond to environmental cues and mediate ecological interactions. asm.orgbiorxiv.org

Theoretical and Research Applications of Tensidol a

Tensidol A as a Tool Compound for Investigating Biological Pathways

A "tool compound" is a well-characterized molecule used by researchers to probe and understand biological processes and pathways. amanote.com this compound, with its defined chemical structure and biological activities, serves as a valuable tool in several areas of research, particularly in the study of antifungal mechanisms and bacterial pathogenesis.

One of the most notable activities of this compound is its ability to potentiate the effect of miconazole (B906), an antifungal drug, against Candida albicans. nih.gov This synergistic interaction makes this compound a useful instrument for investigating the mechanisms of antifungal drug resistance and the intricacies of the fungal cell membrane's response to stress. Miconazole primarily functions by inhibiting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The potentiation by this compound suggests that it may interfere with related pathways or compensatory mechanisms that fungi employ to counteract the effects of azole antifungals. By studying how this compound enhances miconazole's efficacy, researchers can gain deeper insights into the complex network of proteins and lipids involved in maintaining fungal cell wall integrity and identify new potential targets for antifungal therapies.

Furthermore, this compound has demonstrated inhibitory activity against the bacteria Brevibacterium halotolerans and Bacillus methylotrophicus, which are known pathogens of apple trees. researchgate.net This specific antibacterial action allows for its use in studies aimed at understanding the mechanisms of pathogenesis in these bacteria and the host-pathogen interactions. By identifying the molecular targets of this compound in these organisms, researchers can elucidate key pathways essential for their survival and virulence.

The following table summarizes the observed biological activities of this compound and its potential applications as a tool compound:

Table 1: Biological Activities and Research Applications of this compound| Biological Activity | Organism(s) | Potential Research Application |

|---|---|---|

| Potentiation of miconazole activity | Candida albicans | Investigating mechanisms of antifungal drug action and resistance. |

| Antimicrobial activity | Pyricularia oryzae | Studying pathways for controlling rice blast disease. |

| Inhibition of growth | Brevibacterium halotolerans | Elucidating mechanisms of bacterial pathogenesis in plants. |

| Inhibition of growth | Bacillus methylotrophicus | Investigating host-pathogen interactions in apple trees. |

Potential for Biotechnological Production and Strain Improvement

The production of this compound is naturally carried out by fungi of the Aspergillus genus. While currently isolated from laboratory cultures for research purposes, there is significant potential for scaling up its production through biotechnological methods. This would involve optimizing the fermentation conditions and genetically engineering the producing strains for enhanced yield.

Several strategies for strain improvement in Aspergillus species have been developed that could be applied to increase the production of this compound. These include:

Classical Mutagenesis: This involves exposing the fungal spores to mutagens such as UV radiation or chemical agents, followed by screening for high-producing mutants. This traditional approach has been successful in enhancing the production of various secondary metabolites in Aspergillus.

Metabolic Engineering: This rational approach involves the targeted modification of the fungal genome to redirect metabolic pathways towards the desired product. For this compound, this could involve overexpressing key enzymes in its biosynthetic pathway or knocking out genes that lead to the formation of competing byproducts.

CRISPR-Cas9 Technology: The advent of CRISPR-Cas9 gene editing has revolutionized the field of metabolic engineering. This powerful tool allows for precise and efficient modifications to the fungal genome, making it possible to introduce multiple genetic changes simultaneously to optimize this compound production.

The following table outlines potential strategies for the biotechnological production of this compound:

Table 2: Biotechnological Strategies for this compound Production| Strategy | Description | Potential Outcome |

|---|---|---|

| Fermentation Optimization | Adjusting parameters such as medium composition, pH, temperature, and aeration. | Increased yield and productivity in bioreactors. |

| Classical Mutagenesis | Inducing random mutations and screening for overproducing strains. | Isolation of high-yield Aspergillus strains. |

| Metabolic Engineering | Overexpression of biosynthetic genes and/or deletion of competing pathway genes. | Enhanced flux towards this compound synthesis. |

| CRISPR-Cas9 Gene Editing | Precise and targeted genomic modifications to optimize metabolic pathways. | Rapid and efficient development of superior production strains. |

Insights from this compound Research for General Natural Product Discovery

The study of this compound and its parent class of furopyrrol alkaloids provides valuable lessons for the broader field of natural product discovery and development. These insights can guide the search for new bioactive compounds and inform the design of novel therapeutic agents.

One key insight is the value of exploring synergistic interactions between natural products and existing drugs. The discovery that this compound potentiates the activity of miconazole highlights a promising strategy for combating drug resistance. Instead of searching solely for new standalone drugs, researchers can also screen natural product libraries for compounds that resensitize resistant pathogens to established therapies. This approach can revitalize the clinical utility of older drugs and provide new treatment options.

Furthermore, the furopyrrol scaffold of this compound represents a "privileged structure" in medicinal chemistry. nih.gov Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets with high affinity. The diverse biological activities observed for various alkaloids, including those with pyrrole (B145914) and furan (B31954) rings, underscore the versatility of these heterocyclic structures in interacting with a range of proteins and enzymes. nih.govnih.govbas.bg This suggests that the furopyrrol core of this compound can serve as a valuable template for the design and synthesis of new libraries of compounds with a wide array of potential therapeutic applications, from antifungal and antibacterial agents to other classes of drugs.

The following table summarizes the key insights from this compound research for natural product discovery:

Table 3: Insights for Natural Product Discovery| Insight | Implication for Drug Discovery |

|---|---|

| Synergistic Activity | Screening for compounds that enhance the efficacy of existing drugs can be a fruitful strategy to overcome drug resistance. |

| Privileged Scaffolds | The furopyrrol core can be used as a template for the synthesis of new bioactive molecules with diverse therapeutic potential. |

| Fungal Endophytes as a Source | Endophytic fungi residing within plants are a rich and underexplored source of novel natural products with unique biological activities. |

Future Research Directions and Emerging Challenges in Tensidol a Studies

Elucidating Undiscovered Biosynthetic Genes and Pathways for Tensidol A

The biosynthesis of this compound involves a complex series of enzymatic reactions that convert simple precursors into the final product ontosight.ai. While this compound was initially isolated from Aspergillus niger FKI-2342, its precise biosynthetic origin within this strain was initially unknown researchgate.netbiorxiv.org. Recent advancements have linked a specific Biosynthetic Gene Cluster (BGC), identified as NRRL3_04231, to tensidol production in A. niger biorxiv.org. This BGC exhibits orthologs in closely related species such as Aspergillus brasiliensis and Aspergillus tubingensis, suggesting a high degree of synteny in their tensidol biosynthesis machinery biorxiv.org.

Further research is crucial to fully elucidate the intricate details of the this compound biosynthetic pathway, including the identification of all key enzymes like polyketide synthases, non-ribosomal peptide synthetases, and tailoring enzymes responsible for modifying the core structure ontosight.ai. A comprehensive understanding of this pathway is fundamental for optimizing large-scale production and exploring its potential applications through biotechnological methods such as fermentation or genetic engineering ontosight.ai. The recognition of a Gene Ontology (GO) term for "this compound biosynthetic process" (GO:1900605) underscores the scientific community's focus on unraveling these complex biochemical transformations ebi.ac.uk.

Comprehensive Investigation of Novel Biological Activities of this compound

This compound, along with Tensidol B, was initially recognized for its capacity to potentiate the antifungal activity of miconazole (B906) against Candida albicans researchgate.netresearchgate.netnih.gov. Beyond this, this compound has demonstrated moderate antimicrobial activity specifically against Pyricularia oryzae researchgate.netnih.gov. Early studies also indicated some cytotoxic activity against the K562 cell line with an IC50 of 56 μg/mL, although it showed no activity against HIV-1, Candida albicans (when tested alone), Geotrichum candidum, or Aspergillus fumigatus researchgate.net.

More recent investigations have expanded the understanding of its biological profile. Tensidols A and B derived from Aspergillus tubingensis have been found to inhibit the growth of Brevibacterium halotolerans and Bacillus methylotrophicus, which are common pathogens of apple trees researchgate.net. Notably, the lack of cytotoxic activity against lymphoma cell lines (L5178Y) suggests a specific mode of action rather than broad toxicity researchgate.net. Metabolomic profiling of Aspergillus awamori (a strain of A. niger) has also linked this compound to cytotoxic activity when induced by specific epigenetic modifiers like nicotinamide (B372718) rsc.orgrsc.org. Given the observed decline in the discovery of new bioactive compounds from A. niger in recent years, a comprehensive investigation into novel and uncharacterized biological activities of this compound is warranted to uncover new therapeutic potentials frontiersin.orgfrontiersin.org.

Development of Advanced Synthetic Strategies for Complex this compound Analogues

The structural elucidation of this compound, which was later revised to be identical to Carbonarone A, provides a foundational basis for synthetic endeavors researchgate.netresearchgate.netfrontiersin.org. While the initial discovery focused on isolation from natural sources, the development of advanced synthetic strategies is crucial for producing this compound and its complex analogues in a controlled manner. Such strategies would enable the generation of diverse structural variants, facilitating structure-activity relationship (SAR) studies to optimize its biological properties and overcome limitations associated with natural product isolation yields. Current literature primarily highlights the isolation and biosynthetic aspects, indicating a gap in reported advanced synthetic methodologies specifically for this compound analogues. Future research in this area would involve innovative chemical synthesis techniques to construct the unique 6-benzyl-6H-furo[2,3-b]pyrrole core structure and introduce various modifications to explore enhanced bioactivity or improved pharmacological profiles.

Exploration of Additional Producer Organisms and Environmental Sources of this compound

This compound was originally isolated from the fungus Aspergillus niger FKI-2342 researchgate.netresearchgate.netnih.gov. Subsequent research has also identified its production by Aspergillus brasiliensis and Aspergillus tubingensis biorxiv.orgresearchgate.netresearchgate.net. Aspergillus awamori, often considered synonymous with A. niger, is also a known producer rsc.orgcanada.ca. The Aspergillus niger group is ubiquitous, inhabiting diverse environments including soil, marine ecosystems, and various plant and animal habitats frontiersin.orgcanada.cascielo.br.

Despite these known sources, there is a significant need to explore additional producer organisms and untapped environmental niches to discover new strains that may yield this compound or novel analogues more efficiently or in higher quantities frontiersin.org. Strategies such as the "One Strain Many Compounds" (OSMAC) approach and genetic mining, combined with metabolic engineering, are vital to activate silent biosynthetic gene clusters (BGCs) in known or new strains, thereby manufacturing novel functional biomolecules frontiersin.org. Inducing sclerotium formation in Aspergillus species, for instance, has been shown to trigger the production of secondary metabolites from previously silent gene clusters, presenting a promising avenue for discovery plos.org.

Integration of Omics Technologies for Holistic Understanding of this compound Metabolism

The application of "omics" technologies is pivotal for a holistic understanding of this compound metabolism. Genomics analysis has revealed that filamentous fungi are rich sources of novel secondary metabolites, but their discovery is often hindered by the "cryptic" nature of biosynthetic pathways under laboratory conditions researchgate.netbiorxiv.org. A genome-wide approach, integrating untargeted metabolomics and transcriptomics, has proven effective in improving the understanding of regulatory mechanisms governing fungal secondary metabolism and investigating natural product pathways researchgate.netbiorxiv.org.

Specifically, mass spectrometry is routinely used to monitor compound production in various strains biorxiv.org. While manual curation of BGCs in A. niger NRRL3 genome has shown that only a small fraction of predicted BGCs have confirmed cognate secondary metabolite products, overexpression of BGC-associated transcription factors has successfully linked specific BGCs to tensidol production biorxiv.org. Metabolomics, particularly LC-HRMS-based approaches coupled with multivariate statistical analysis, serves as an effective tool for profiling compound mixtures, measuring the impact of fermentation parameters on the metabolome, and correlating biological activities with specific molecular entities rsc.orgrsc.org. The increasing throughput of data generation from these omics approaches, including genomics, transcriptomics, and proteomics, presents future challenges in data handling, integration, and interpretation, necessitating advanced bioinformatics and systems biology tools researchgate.net. CRISPR technology is anticipated to accelerate genetic research and systems biology studies in this field researchgate.net.

Addressing Challenges in Scaling Production and Characterization of this compound for Research Purposes

Scaling up the production of this compound for extensive research and potential application presents several challenges. The complexity of its biosynthetic pathway necessitates a thorough understanding to optimize production through fermentation or genetic engineering techniques ontosight.ai. The declining rate of new bioactive compound discovery from A. niger underscores the broader challenge in natural product research and the need for innovative strategies to enhance the yield of valuable substances like this compound frontiersin.orgfrontiersin.org.

Optimizing fermentation conditions, while critical for increased titers of desired metabolites, can be challenging as optimal conditions for one organism may not be suitable for others, potentially leading to poor metabolic diversity rsc.org. Metabolomics plays a crucial role in tracing, profiling, and categorizing chemical diversity, thereby assisting in the identification of promising bioactive candidates that warrant further scaling-up studies rsc.org. Future efforts must focus on developing robust and cost-effective production methods, potentially leveraging advanced metabolic engineering and synthetic biology approaches to awaken silent BGCs and achieve commercially viable yields for research and development frontiersin.org. Furthermore, consistent and reliable characterization methods are essential to ensure the purity and identity of this compound produced at scale.

Q & A

Q. What are the key toxicological profiles of Tensidol A, and how do they compare to structurally similar fungal metabolites?

Methodological Answer: this compound’s toxicity can be assessed using standardized in silico and in vitro models. For example, computational predictions for oral rat chronic toxicity (LOAEL) show this compound has a log mg/kg bw/day value of 0.719 , lower than Fonsecin (2.205) but higher than GRL0617 (0.462) . In T. pyriformis toxicity assays, this compound’s predicted log µg/L value is 0.420 , comparable to Fonsecin (0.421) but higher than Pyranonigrin-B (0.270) . Experimental validation using zebrafish (Danio rerio) or Tetrahymena pyriformis models is recommended to confirm these predictions.

Q. What analytical techniques are most effective for identifying this compound in fungal extracts?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI+) is optimal for detecting this compound. Key parameters include:

- Retention time (rt): ~7.98 minutes under reverse-phase conditions with a gradient starting at ≤10% acetonitrile .

- Mass-to-charge ratio (m/z): [M+H]+ ion at 342.0986 . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on distinguishing this compound from its analog Tensidol B, which differs by a methyl group substitution .

Q. Which fungal species are known to produce this compound, and what are their biosynthetic implications?

Methodological Answer: this compound is predominantly synthesized by Aspergillus niger and A. tubingensis, as evidenced by comparative metabolomic and genomic studies . Researchers should prioritize these species for biosynthetic pathway studies. Strain selection is critical: A. brasiliensis SN26 (ATCC 9642) is a validated Tensidol B producer, but its orthologous gene clusters suggest potential for this compound under modified culture conditions .

Advanced Research Questions

Q. How can transcriptomic overexpression strategies elucidate the biosynthetic gene cluster (BGC) responsible for this compound production?

Methodological Answer: Overexpression of transcription factors (TFs) linked to BGCs in A. niger can activate silent clusters. For example, NRRL3_04231 overexpression increased Tensidol B production 50-fold . To target this compound:

Q. What experimental designs can resolve contradictions in reported this compound production levels across Aspergillus strains?

Methodological Answer: Discrepancies (e.g., higher Tensidol B vs. A in A. tubingensis ) may arise from strain-specific regulatory networks or culture conditions. Mitigation strategies include:

- Strain standardization: Use type strains (e.g., A. niger CBS 513.88) with published genomic data.

- Culture optimization: Test carbon sources (e.g., maltose vs. sucrose) and secondary metabolite-inducing stressors (e.g., low iron) .

- Metabolomic time-course studies: Track production kinetics to identify peak synthesis phases .

Q. How can molecular networking improve the identification of this compound analogs in complex fungal metabolomes?

Methodological Answer: Molecular networking (GNPS platform) clusters metabolites by MS/MS spectral similarity. For this compound:

- Annotate nodes using reference spectra from A. niger extracts.

- Prioritize clusters with m/z 342.0986 ± 0.005 and fragmentation patterns (e.g., loss of 2-methylbutanedioic acid, m/z 230) .

- Cross-reference with genomic data to link analogs to putative BGCs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.